molecular formula C20H18ClN5O B2716589 (6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021130-76-6

(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2716589
CAS RN: 1021130-76-6
M. Wt: 379.85
InChI Key: NHBPXGDAPKYIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Antimicrobial Activity

Research into pyridine derivatives, including compounds structurally related to (6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These studies involve the synthesis of amide derivatives from 2-chloropyridine-3-carboxylic acid and their subsequent evaluation for antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).

Pain Management Applications

Compounds with a structural basis in this compound have been identified as selective antagonists for the TRPV4 channel, showing potential for pain management. These novel derivatives demonstrated analgesic effects in animal models, suggesting their utility in treating pain conditions (Tsuno et al., 2017).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds have provided insights into their binding mechanisms with receptors, contributing to the understanding of their pharmacological profiles. For example, studies on the antagonist activity against CB1 cannabinoid receptors have elucidated the structural and electronic properties essential for receptor binding, offering a foundation for the development of novel therapeutics (Shim et al., 2002).

Antagonistic Properties Against GPR7

Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) has led to the discovery of compounds exhibiting potent antagonistic properties. These findings have implications for the development of new therapeutic agents targeting conditions mediated by GPR7 (Romero et al., 2012).

Crystal Structure Analysis

Crystallographic studies on related compounds have contributed to the detailed understanding of their molecular structures, offering insights into their interaction mechanisms and potential applications in material science and molecular design (Revathi et al., 2015).

properties

IUPAC Name

(6-chloropyridin-3-yl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c21-18-8-6-16(14-22-18)20(27)26-12-10-25(11-13-26)19-9-7-17(23-24-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPXGDAPKYIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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